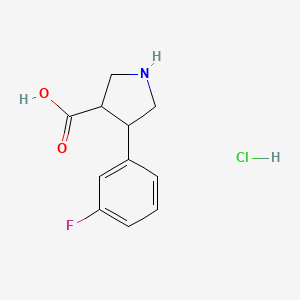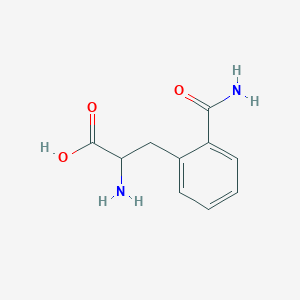
9beta-Hydroxyageraphorone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9beta-Hydroxyageraphorone is a natural cadinene sesquiterpene compound. It is isolated from the leaves of Eupatorium adenophorum, a plant known for its invasive properties. This compound has garnered interest due to its potential antimicrobial and antifungal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 9beta-Hydroxyageraphorone involves the extraction from Eupatorium adenophorum. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that cadinene sesquiterpenes can be synthesized through various organic reactions involving terpenoid precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-established. The compound is primarily obtained through natural extraction from Eupatorium adenophorum. Further research and development are needed to optimize industrial-scale production methods .
Análisis De Reacciones Químicas
Types of Reactions
9beta-Hydroxyageraphorone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives can have different biological activities and properties .
Aplicaciones Científicas De Investigación
9beta-Hydroxyageraphorone has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other sesquiterpene compounds.
Biology: The compound has been studied for its antimicrobial and antifungal properties. .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating infections caused by resistant strains of bacteria and fungi
Industry: The compound’s antimicrobial properties make it a candidate for use in agricultural and food preservation applications
Mecanismo De Acción
The mechanism of action of 9beta-Hydroxyageraphorone involves its interaction with microbial cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The compound targets specific pathways involved in cell wall synthesis and membrane stability, making it effective against a broad spectrum of microorganisms .
Comparación Con Compuestos Similares
Similar Compounds
9-Oxo-agerophorone: Another cadinene sesquiterpene isolated from Eupatorium adenophorum. .
10,11-Dehydroageraphorone: A related compound with distinct chemical properties and biological activities.
Uniqueness
9beta-Hydroxyageraphorone is unique due to its specific hydroxyl group at the beta position, which contributes to its distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and influences its mechanism of action and effectiveness .
Propiedades
Número CAS |
1472718-31-2 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
6-hydroxy-3,8-dimethyl-5-propan-2-yl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,14-15,17H,6-7H2,1-4H3 |
Clave InChI |
KLDSZMWMGCWFKH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C2C1CC(=O)C(=C2)C)C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)
![2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)


![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)


![[2-[2,4b,8,8-tetramethyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]-2-hydroxyethyl] acetate](/img/structure/B12317983.png)





